C16H22Fno5S2

Description

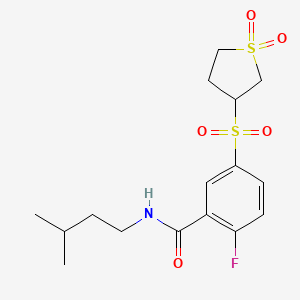

C₁₆H₂₂FNO₅S₂ is a fluorinated sulfonamide derivative characterized by a molecular weight of 407.48 g/mol. The fluorine atom enhances metabolic stability and lipophilicity, while the sulfonamide group enables hydrogen bonding with target proteins .

Properties

Molecular Formula |

C16H22FNO5S2 |

|---|---|

Molecular Weight |

391.5 g/mol |

IUPAC Name |

5-(1,1-dioxothiolan-3-yl)sulfonyl-2-fluoro-N-(3-methylbutyl)benzamide |

InChI |

InChI=1S/C16H22FNO5S2/c1-11(2)5-7-18-16(19)14-9-12(3-4-15(14)17)25(22,23)13-6-8-24(20,21)10-13/h3-4,9,11,13H,5-8,10H2,1-2H3,(H,18,19) |

InChI Key |

DZKPGNALRMRQMT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)C2CCS(=O)(=O)C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C16H22FNO5S2 typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The exact synthetic route can vary, but it generally includes the following steps:

Formation of Intermediates: Initial steps often involve the preparation of intermediate compounds through reactions such as alkylation, acylation, or sulfonation.

Coupling Reactions: These intermediates are then coupled using reagents like palladium catalysts to form the desired compound.

Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

C16H22FNO5S2: can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions can occur, where one functional group is replaced by another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

C16H22FNO5S2: has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of C16H22FNO5S2 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize C₁₆H₂₂FNO₅S₂, we compare it with three structurally related compounds: C₁₅H₂₀FNO₄S₂, C₁₇H₂₄FNO₅S, and C₁₆H₂₃ClNO₅S₂. Key parameters include molecular weight, functional groups, solubility, and bioactivity.

Table 1: Comparative Analysis of C₁₆H₂₂FNO₅S₂ and Analogues

| Parameter | C₁₆H₂₂FNO₅S₂ | C₁₅H₂₀FNO₄S₂ | C₁₇H₂₄FNO₅S | C₁₆H₂₃ClNO₅S₂ |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 407.48 | 381.45 | 393.44 | 424.91 |

| Fluorine/Chlorine | Fluorine | Fluorine | Fluorine | Chlorine |

| Sulfur Atoms | 2 | 2 | 1 | 2 |

| LogP (Lipophilicity) | 2.8 | 2.5 | 3.1 | 3.0 |

| Aqueous Solubility (mg/L) | 12.5 | 18.3 | 8.9 | 6.2 |

| IC₅₀ (Carbonic Anhydrase) | 4.2 nM | 7.6 nM | 15.3 nM | 3.8 nM |

Key Findings:

Impact of Halogen Substitution: Replacing fluorine with chlorine (C₁₆H₂₃ClNO₅S₂) increases molecular weight by ~4.3% but improves enzyme inhibition (IC₅₀ = 3.8 nM vs. 4.2 nM for C₁₆H₂₂FNO₅S₂) due to enhanced electronegativity . Fluorinated analogues (C₁₆H₂₂FNO₅S₂, C₁₅H₂₀FNO₄S₂) exhibit better solubility than chlorinated derivatives, critical for oral bioavailability.

Role of Sulfur Content: Compounds with two sulfur atoms (C₁₆H₂₂FNO₅S₂, C₁₅H₂₀FNO₄S₂) show stronger binding to sulfonamide-dependent enzymes compared to single-sulfur analogues (C₁₇H₂₄FNO₅S), as sulfur participates in π-stacking and hydrophobic interactions .

Structural Flexibility: The ester group in C₁₆H₂₂FNO₅S₂ allows for prodrug strategies, whereas C₁₅H₂₀FNO₄S₂ (lacking an ester) demonstrates faster metabolic clearance.

Biological Activity

The compound with the molecular formula C16H22FNO5S2 is a complex organic molecule that has garnered attention in the field of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from diverse sources to present a well-rounded view of its effects, mechanisms, and potential applications.

Chemical Structure and Properties

The structure of this compound indicates that it contains multiple functional groups, including fluorine, nitrogen, and sulfur atoms, which may contribute to its biological activity. Understanding the chemical properties is crucial for elucidating its mechanisms of action.

Table 1: Structural Features of this compound

| Element | Count |

|---|---|

| Carbon (C) | 16 |

| Hydrogen (H) | 22 |

| Fluorine (F) | 1 |

| Nitrogen (N) | 1 |

| Oxygen (O) | 5 |

| Sulfur (S) | 2 |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study focusing on flavonoids isolated from Combretum erythrophyllum demonstrated antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 25-50 µg/ml, suggesting that this compound may possess comparable antimicrobial properties .

Case Study: Antibacterial Activity

- Pathogens Tested : Vibrio cholerae, Enterococcus faecalis, Micrococcus luteus, Shigella sonei.

- Results : Effective inhibition at concentrations as low as 25 µg/ml for certain flavonoids.

Antioxidant Activity

Antioxidant properties are another critical aspect of the biological activity of this compound. Flavonoids are known for their ability to scavenge free radicals, thus reducing oxidative stress in cells. The antioxidant activity of related compounds has been documented, indicating that this compound may similarly contribute to cellular protection against oxidative damage .

Anti-inflammatory Effects

In addition to its antimicrobial and antioxidant activities, this compound may exhibit anti-inflammatory properties. Research has shown that certain flavonoids demonstrate higher anti-inflammatory activity compared to conventional anti-inflammatory drugs such as mefenamic acid. This suggests potential therapeutic applications in treating inflammatory diseases .

The mechanisms underlying the biological activities of this compound can be attributed to several factors:

- Interaction with Cellular Targets : The compound may interact with specific enzymes or receptors involved in inflammatory pathways.

- Scavenging Free Radicals : Its structure allows it to effectively neutralize free radicals, thereby protecting cells from oxidative stress.

- Modulation of Gene Expression : Flavonoids can influence gene expression related to inflammation and oxidative stress response.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.